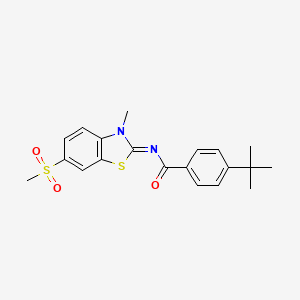

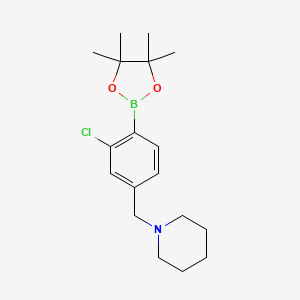

![molecular formula C24H26N4O2S B2890639 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1173781-03-7](/img/structure/B2890639.png)

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is known that derivatives of this class have been synthesized and evaluated for their biological activities . They are known to act as inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are important targets in cancer treatment .

Synthesis Analysis

The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis

The molecular structure of these compounds includes an imidazo[1,2-c]quinazoline core, which is modified with various substituents to achieve the desired biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the formation of the imidazo[1,2-c]quinazoline core, followed by various substitution reactions to introduce the desired functional groups .科学的研究の応用

Anticancer Activity

The compound exhibits notable anticancer activity. Studies have found it to be highly active against colon cancer, melanoma, and ovarian cancer cell lines. A specific derivative, 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide, was identified as a particularly effective agent, showcasing significant activity in colon, melanoma, and ovarian cancers (Kovalenko et al., 2012). Similarly, other derivatives have shown selective influence on non-small cell lung and central nervous system (CNS) cancer cell lines, particularly effective against certain lines such as HOP-92 and U251 (Berest et al., 2011).

Anticonvulsant Effects

Research has also explored the anticonvulsant properties of related compounds. They have demonstrated weak to moderate anticonvulsant effects in models like pentylenetetrazole-induced seizures in mice (Bunyatyan et al., 2020). This suggests potential applications in treating seizure disorders.

Antimicrobial Properties

Some derivatives exhibit antimicrobial activities. For example, certain compounds were found to be light-actively against Klebsiella pneumoniae. This indicates a potential for developing antimicrobial agents targeting specific bacterial strains (Antypenko et al., 2016).

Inhibitory Effects on Peptide Deformylase

Derivatives of this compound have been identified as potent and selective inhibitors of peptide deformylase, an enzyme in Escherichia coli. This highlights its potential in developing treatments against bacterial infections (Apfel et al., 2001).

Antioxidant and Anti-inflammatory Properties

Other studies indicate antioxidant and anti-inflammatory properties, which could be beneficial in developing treatments for conditions associated with oxidative stress and inflammation (El-Gazzar et al., 2009).

作用機序

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an accumulation of acetyl groups on the histones, which results in a more relaxed chromatin structure and affects gene expression .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway, which is crucial for many cellular processes, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking . It also impacts the regulation of gene expression through its action on HDAC .

Result of Action

The dual inhibition of PI3K and HDAC by this compound can lead to potent antiproliferative activities, as demonstrated in cellular assays against K562 and Hut78 . This suggests that the compound could be effective in treating conditions characterized by abnormal cell proliferation, such as cancer .

将来の方向性

The development of these compounds as potential anticancer therapeutics is a promising area of research . Future work may involve the optimization of the chemical structures to improve their efficacy and safety profiles, as well as preclinical and clinical testing to evaluate their therapeutic potential .

特性

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S/c1-15(2)12-20-23(30)28-22(26-20)18-6-4-5-7-19(18)27-24(28)31-14-21(29)25-13-17-10-8-16(3)9-11-17/h4-11,15,20H,12-14H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYJCHIQFBVMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890562.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)

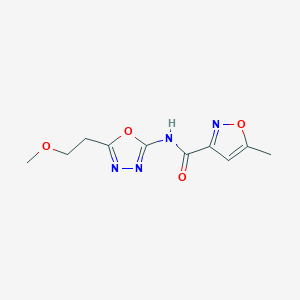

![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890568.png)

![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)

![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)

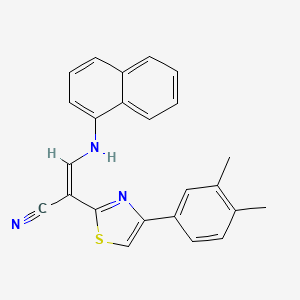

![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate](/img/structure/B2890578.png)

![N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2890579.png)